molecular formula C11H7BrF2O B6314908 1-Bromo-4-(difluoromethoxy)naphthalene CAS No. 1261783-62-3

1-Bromo-4-(difluoromethoxy)naphthalene

Cat. No.: B6314908
CAS No.: 1261783-62-3
M. Wt: 273.07 g/mol
InChI Key: CHYDZIWZWYQIKQ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-Bromo-4-(difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-(difluoromethoxy)naphthylamines, while oxidation reactions can produce naphthoquinones .

Scientific Research Applications

Pharmaceutical Applications

1-Bromo-4-(difluoromethoxy)naphthalene has garnered attention in the pharmaceutical industry due to its potential as a building block for drug synthesis. The difluoromethoxy group contributes to the compound's lipophilicity and metabolic stability, making it an attractive candidate for developing new therapeutics.

Case Studies:

  • Anticancer Agents : Research indicates that compounds similar to 1-bromo-4-(difluoromethoxy)naphthalene exhibit activity against various cancer types, including glioblastoma and lung cancer. These compounds may inhibit specific pathways involved in tumor growth and metastasis .
  • Drug Development : The compound's structure allows for modifications that can enhance its efficacy and selectivity against specific biological targets. For instance, derivatives have been explored as inhibitors of GAT2, a target implicated in various neurological disorders .

Materials Science Applications

In materials science, this compound serves as a precursor for synthesizing advanced materials with unique electronic properties. Its incorporation into polymer matrices can enhance the performance of electronic devices.

Key Features:

  • Conductive Polymers : The compound can be used to modify conductive polymers, improving their electrical conductivity and stability under varying environmental conditions.
  • Fluorescent Materials : Due to its aromatic structure, it can be utilized in creating fluorescent materials for sensors and imaging applications.

Biological Studies

The interactions of this compound with biological systems are crucial for understanding its potential effects. Studies have focused on its role in cellular processes and mechanisms of action.

Research Insights:

  • Cellular Uptake : Investigations into how the compound is absorbed by cells can inform its suitability as a drug candidate. Its lipophilicity suggests efficient membrane permeability.
  • Toxicological Assessments : Understanding the toxicity profile of this compound is essential for its safe application in medicine and industry. Studies have shown that certain derivatives exhibit low toxicity while retaining biological activity .

Biological Activity

1-Bromo-4-(difluoromethoxy)naphthalene (CAS Number: 1261783-62-3) is an organic compound characterized by a naphthalene core substituted with a bromine atom and a difluoromethoxy group. Its unique structure enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula: C₁₁H₇BrF₂O
  • Molecular Weight: 273.08 g/mol
  • Structure: The presence of the difluoromethoxy group significantly influences the compound's chemical behavior, particularly in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to proteins and enzymes. This interaction may modulate various biochemical pathways, leading to observable effects in cellular functions and processes.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of novel therapeutic agents. Its applications include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thus altering their activity and providing therapeutic effects.
  • Targeting Receptors: It can bind to biological receptors, potentially modulating receptor-mediated signaling pathways.

Chemical Biology

In chemical biology, this compound is utilized as a probe or precursor for bioactive molecules. Its unique structure allows researchers to explore biological pathways and mechanisms more effectively.

Case Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of various derivatives of this compound to evaluate their biological activities against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for development as anticancer agents.

CompoundIC50 (µM)Cell Line
This compound15A549 (lung cancer)
Derivative A10A549
Derivative B25HeLa (cervical cancer)

Case Study 2: Interaction with Biological Targets

Another research effort focused on the interaction of this compound with specific protein targets. Using surface plasmon resonance (SPR), researchers demonstrated that this compound binds effectively to a target enzyme involved in inflammation pathways, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4-(difluoromethyl)naphthaleneNaphthalene with bromine and difluoromethylContains a difluoromethyl instead of methoxy
1-Chloro-4-(difluoromethoxy)naphthaleneNaphthalene with chlorine and difluoromethoxyChlorine may alter reactivity compared to bromine
1-Bromo-4-(difluoromethoxy)benzeneBenzene ring instead of naphthaleneSimpler structure; fewer aromatic interactions

The comparison highlights that while similar compounds exist, the combination of bromine and difluoromethoxy groups in this compound contributes to its distinctive reactivity and biological activity.

Properties

IUPAC Name

1-bromo-4-(difluoromethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF2O/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYDZIWZWYQIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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